

N-Acetyl-L-histidine Hydrate: A Comprehensive Technical Guide on its Biological Significance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acetamido-3-(1*H*-imidazol-4-*y*l)propanoic acid hydrate

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Abstract

N-Acetyl-L-histidine (NAH) is an endogenous N-acetylated derivative of the amino acid L-histidine. While present in trace amounts in mammals, NAH is a prominent biomolecule in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates, where it plays a crucial role as a major osmolyte.^{[1][2]} This technical guide provides an in-depth overview of the biological roles of N-Acetyl-L-histidine hydrate, focusing on its metabolism, its function as a molecular water pump, and its distribution across different species. This document synthesizes current research findings, presents quantitative data in a structured format, details key experimental methodologies, and provides visual diagrams of its metabolic and functional pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction

N-Acetyl-L-histidine is an acetylated form of the essential amino acid L-histidine.^[3] Its biological significance displays a distinct phylogenetic dichotomy. In poikilothermic vertebrates such as fish, amphibians, and reptiles, NAH is found in high millimolar concentrations and acts as a key osmolyte.^{[1][3]} In contrast, its concentration is significantly lower in homeothermic (warm-blooded) species, including mammals, where N-acetylaspartate (NAA) is the predominant acetylated amino acid.^{[1][3]} Despite its low abundance in mammals, recent

advanced metabolomic analyses have confirmed the presence of NAH in human plasma and cerebrospinal fluid, suggesting a conserved, albeit minor, role in human neurochemistry.[3]

Metabolism of N-Acetyl-L-histidine

The metabolism of NAH involves a straightforward enzymatic cycle of synthesis and degradation.

2.1. Biosynthesis

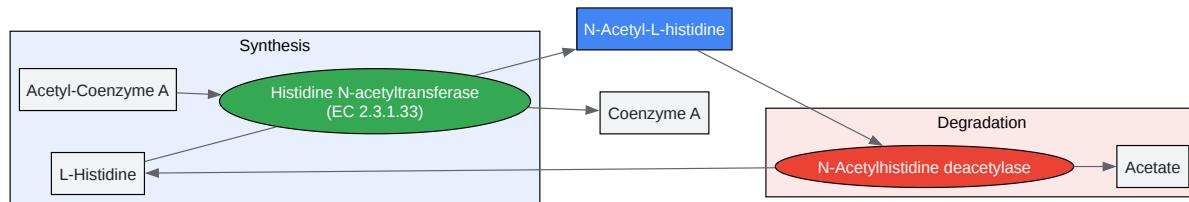
NAH is synthesized from L-histidine and acetyl-Coenzyme A (acetyl-CoA).[1] This reaction is catalyzed by the enzyme histidine N-acetyltransferase (EC 2.3.1.33).[3]

2.2. Degradation

The breakdown of NAH back into L-histidine and acetate is catalyzed by N-acetylhistidine deacetylase, also known as acylase or amidohydrolase.[3]

2.3. Metabolic Pathway Diagram

The following diagram illustrates the synthesis and degradation cycle of N-Acetyl-L-histidine.



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Metabolic pathway of N-Acetyl-L-histidine.

Biological Roles and Quantitative Data

The primary documented roles of NAH are as an osmolyte and as part of a hypothesized molecular water pump, particularly in the ocular lens of fish.

3.1. Role as an Osmolyte

In the brain and eyes of poikilothermic vertebrates, NAH is a major osmolyte, contributing to the maintenance of osmotic pressure.[\[1\]](#)[\[4\]](#) Its concentration varies across different species and tissues.

Table 1: Concentration of N-Acetyl-L-histidine in Various Tissues

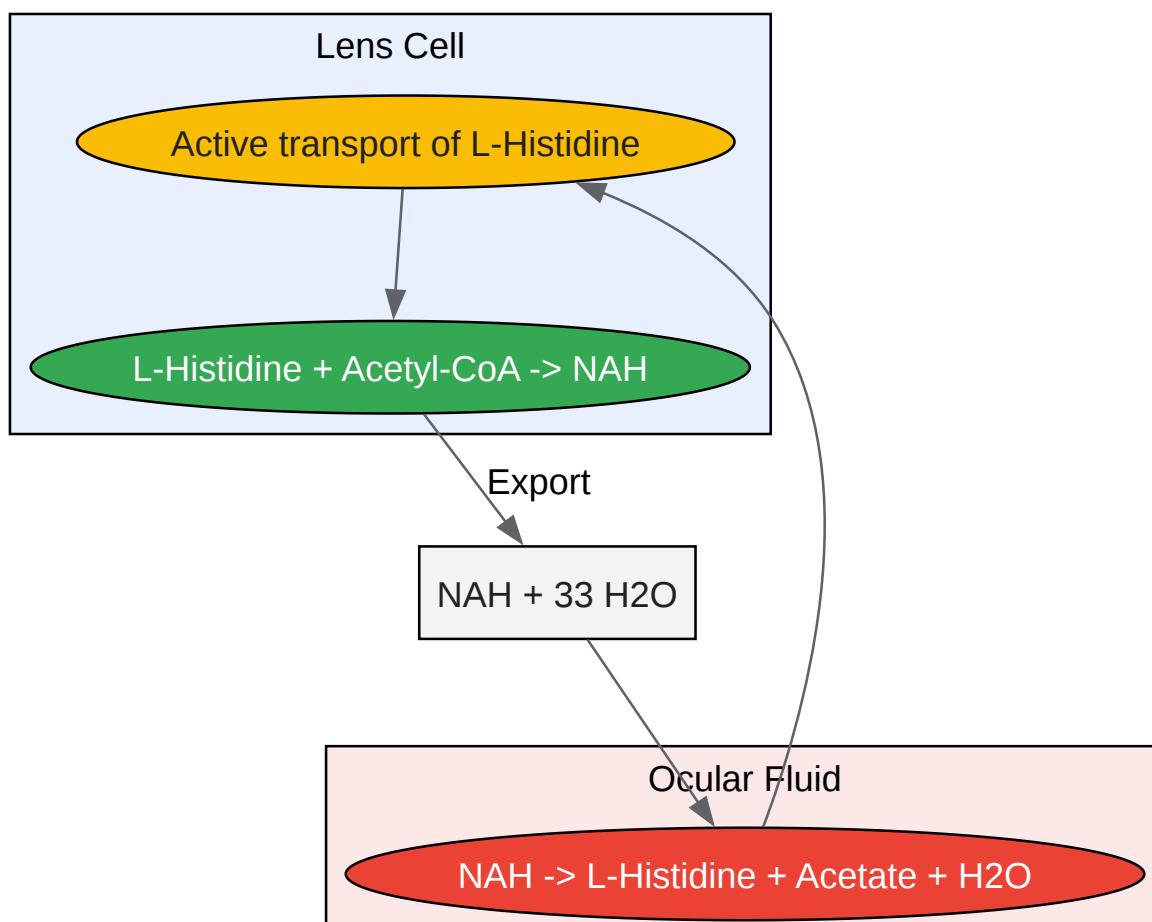
Species	Tissue	Concentration ($\mu\text{mol/g}$)	Reference
Betta splendens	Skeletal Muscle	10.37	[5]
Trichogaster trichopterus	Skeletal Muscle	3.17 - 6.16	[5]
Kryptopterus bicirrhosus	Skeletal Muscle	3.17 - 6.16	[5]
Oreochromis niloticus	Skeletal Muscle	3.17 - 6.16	[5]
Various Amphibians	Skeletal Muscle	< 0.25	[5]
Various Reptiles	Skeletal Muscle	< 0.25	[5]
14 Fish Species (range)	Lens	3.3–21.7 mM	[6]
Cyprinus carpio (Carp)	Lens	~12 mM	[1] [7]

3.2. The Molecular Water Pump Hypothesis

A significant hypothesis proposes that NAH functions as a molecular water pump to maintain the dehydrated state of the lens in fish, which is crucial for preventing cataract formation.[\[7\]](#)[\[8\]](#) [\[9\]](#) This mechanism is based on the compartmentalized metabolism of NAH.

- Synthesis: NAH is synthesized within the lens cells.[\[1\]](#)[\[8\]](#)

- Export: It is then exported from the lens into the surrounding ocular fluid down its concentration gradient.[1][8]
- Water Transport: Each molecule of NAH is hypothesized to carry with it approximately 33 molecules of bound water, effectively pumping water out of the lens against a water gradient. [7][8]
- Hydrolysis: In the ocular fluid, N-acetylhistidine deacetylase hydrolyzes NAH into L-histidine and acetate. This releases the bound water, which can then be removed from the eye.[7][8]
- Re-uptake: The L-histidine is actively transported back into the lens cells to be re-synthesized into NAH, completing the energy-dependent cycle.[1][8]



Molecular Water Pump Hypothesis in Fish Lens

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Compartmentalized metabolism of NAH as a molecular water pump.

3.3. Role in Skeletal Muscle

In some freshwater fish, NAH is a major non-protein nitrogenous constituent of skeletal muscle.

[5] It has been suggested that it may serve as an emergency reservoir for histidine during periods of food deprivation.[10]

3.4. Potential Antioxidant Properties

Some sources suggest that N-acetyl-L-histidine may possess antioxidant properties, contributing to cellular protection against oxidative stress, although this is less well-documented than its osmolytic functions.[11]

Experimental Protocols

The study of N-Acetyl-L-histidine has employed various biochemical and analytical techniques.

4.1. Identification and Quantification by Proton Magnetic Resonance Spectroscopy (MRS)

Objective: To detect and identify NAH in biological tissues, such as the fish brain.[1]

Methodology:

- Sample Preparation:
 - Excise the brain or other tissue of interest from the organism.
 - Prepare tissue extracts or utilize in-vivo MRS depending on the experimental design.
 - For in-vitro analysis, prepare standards of NAH and N-acetylaspartate (NAA) for comparison.
- MRS Analysis:
 - Utilize a high-field NMR spectrometer.
 - Acquire proton MRS spectra from the tissue samples and standards.

- Identify the signal peaks corresponding to NAH and NAA based on their characteristic chemical shifts. For example, in one study, the NAH signal peak was identified at 1.963 ppm, while the NAA peak was at 2.006 ppm.[1]
- Data Interpretation:
 - Compare the spectra from the biological samples to the standards to confirm the presence of NAH.
 - Quantify the concentration of NAH based on the peak area relative to a known internal standard.

4.2. Isotope Labeling and Tracing

Objective: To study the cycling of NAH between the lens and ocular fluids.[9]

Methodology:

- Incubation Medium:
 - Prepare a support medium, for example, consisting of NaCl (0.9%), Ca²⁺ (4 mEq/L), and D-glucose (5 mM) at pH 7.4.[9]
 - Add a radiolabeled precursor, such as ¹⁴C-L-histidine, to the medium.
- Experimental Setup:
 - Isolate the lens of the eye (e.g., from a goldfish).
 - Incubate the isolated lens in the prepared medium.
- Sample Collection and Analysis:
 - At various time points, collect samples from both the lens and the surrounding medium.
 - Analyze the samples for the presence and quantity of radiolabeled NAH and L-histidine using techniques such as high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

- Data Interpretation:
 - Track the incorporation of the ¹⁴C label from L-histidine into NAH within the lens.
 - Measure the release of ¹⁴C-NAH from the lens into the ocular fluid and its subsequent hydrolysis back to ¹⁴C-L-histidine.

N-Acetyl-L-histidine in Mammals

The role of NAH in mammals is not as well-defined as in poikilotherms due to its much lower concentrations.^[3] However, its presence in human plasma and cerebrospinal fluid suggests it is a conserved component of human biochemistry.^[3] Variations in NAH levels in human blood have been potentially associated with kidney function.^[4] The extensive research on the structurally related compound N-Acetylcysteine (NAC), particularly its role as an antioxidant and its effects on muscle pathophysiology, may provide a framework for future investigations into the therapeutic potential of NAH in mammals.^{[4][12][13]}

Conclusion

N-Acetyl-L-histidine hydrate is a molecule with a significant and well-defined biological role in poikilothermic vertebrates as an osmolyte and a key component of a molecular water pump essential for maintaining ocular lens clarity. Its metabolic pathway is a simple, yet elegantly compartmentalized, cycle of synthesis and degradation. While its function in mammals remains an area of active investigation due to its low abundance, its confirmed presence in human fluids warrants further research to elucidate its potential physiological and pathological significance. The experimental protocols outlined in this guide provide a basis for further exploration into the functions of this intriguing biomolecule.

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- To cite this document: BenchChem. [N-Acetyl-L-histidine Hydrate: A Comprehensive Technical Guide on its Biological Significance]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289770#what-is-the-biological-role-of-n-acetyl-l-histidine-hydrate>]

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